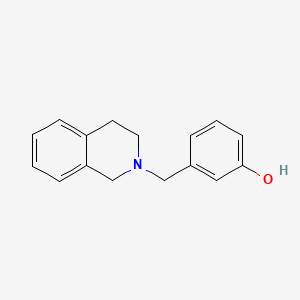

3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a facile synthetic procedure for the production of N-alkylated 3,4-dihydroisoquinolinone derivatives is described . The desired products were obtained by N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts .Chemical Reactions Analysis

While specific chemical reactions involving “3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenol” are not mentioned in the search results, similar compounds have been synthesized using the Castagnoli–Cushman reaction .Scientific Research Applications

Cancer Research and Anticancer Activity

- Isoquinolines, like 3,4-dihydroisoquinolines, are significant in cancer research, particularly as topoisomerase I inhibitors with anticancer activity. The conversion of trans-4-carboxy-3,4-dihydro-3-phenyl-1(2H)isoquinolones to indeno[1,2-c]isoquinolines is noted for its relevance in creating anticancer compounds (Xiao & Cushman, 2005).

Protein Measurement Techniques

- 3,4-Dihydroisoquinolines, similar to 3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenol, have been studied in methods like the Folin phenol reagent technique for protein measurement, indicating their usefulness in bioanalytical chemistry (Lowry, Rosebrough, Farr, & Randall, 1951).

Biological and Pharmacological Effects

- Compounds like chlorogenic acid, with a structure containing phenol groups, exhibit various biological and pharmacological effects, including antioxidant, hepatoprotective, and neuroprotective activities. This suggests potential research applications for compounds like this compound in similar contexts (Naveed et al., 2018).

Synthesis and Photophysical Properties

- Research on 1,8-naphthalimide derivatives, related to dihydroisoquinolines, focuses on their synthesis, nanoaggregate formation, and photophysical properties. This type of research could be applicable to compounds like this compound in the context of material science or photophysics (Srivastava, Singh, & Mishra, 2016).

Molecular Interactions and Sensing Properties

- Studies on quinoline-based isomers, which share structural similarities with dihydroisoquinolines, reveal their distinct sensing properties for metal ions like Al3+ and Zn2+. This opens avenues for research into the use of compounds like this compound in sensor development and molecular recognition (Hazra et al., 2018).

Synthetic Routes in Medicinal Chemistry

- The development of synthetic routes for various dihydroisoquinoline derivatives plays a crucial role in medicinal chemistry, potentially applicable to the synthesis of structurally related compounds like this compound (Patel & Maclean, 1983).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c18-16-7-3-4-13(10-16)11-17-9-8-14-5-1-2-6-15(14)12-17/h1-7,10,18H,8-9,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWYYVXYAPUGZEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC3=CC(=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,4-difluorophenyl)-1-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B2476003.png)

![6-[(4-Chlorophenyl)sulfanyl]nicotinohydrazide](/img/structure/B2476007.png)

![N-((5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(tert-butyl)benzamide](/img/structure/B2476008.png)

![5-(4-isopropylphenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2476015.png)

![4-({2-[4-(5-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-2-oxoethyl}thio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2476016.png)

![3-(4-(Tert-butyl)phenyl)-8-((3,4-difluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2476020.png)

![4-Methyl-2-phenylmethoxycarbonyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2476024.png)